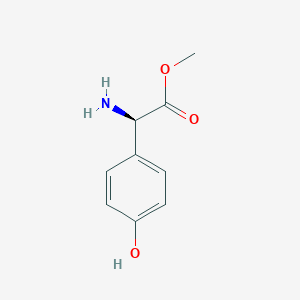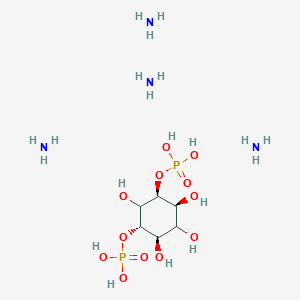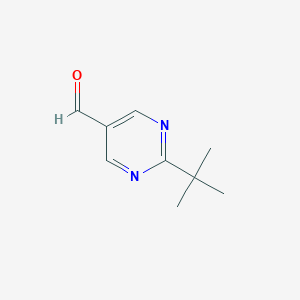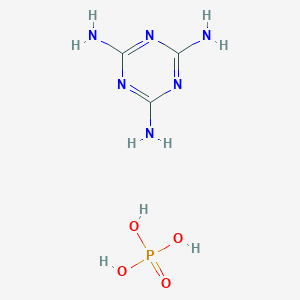
メラミンリン酸塩
概要
説明
1,3,5-Triazine-2,4,6-triamine, phosphate, also known as 1,3,5-Triazine-2,4,6-triamine, phosphate, is a useful research compound. Its molecular formula is C3H9N6O4P and its molecular weight is 224.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Triazine-2,4,6-triamine, phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,5-Triazine-2,4,6-triamine, phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4,6-triamine, phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. シリコーン熱可塑性エラストマー (Si-TPE) 用難燃剤 メラミンリン酸塩は、シリコーン熱可塑性エラストマー (Si-TPE) の難燃剤として使用されます。 窒素 - リン含有構造により、気相と凝縮相の両方で役割を果たします . 燃焼中にメラミンが分解することで放出される窒素、水蒸気、アンモニアなどの不活性ガスは、熱を奪い、気相中の酸素を希釈することができます . その結果、より緻密で硬いチャ層が形成され、Si-TPEの難燃性が向上します .
Si-TPEの機械的特性の強化
興味深いことに、MPは、28重量%の含有量であっても、Si-TPEの熱加工性にほとんど影響を与えません . 適切な充填量で、Si-TPEの総合的な機械的特性を強化します . たとえば、MP含有量が28重量%の場合、複合材料はUL94-V0評価に達し、引張強度とヤング率はそれぞれ3.5 MPaと37.7 MPaでした .
その他のポリマー用難燃剤
メラミンリン酸塩は、その他のポリマーの難燃剤としても使用されます。 たとえば、ポリアミドなど、より高温で加工されるポリマー向けに主に設計されています .
4. 「3 in 1」発泡性難燃剤のコア材 新規なケージ状二環式リン酸塩であるトリス(1-オキソ-2,6,7-トリオキサ-1-ホスホルビシクロ[2.2.2]オクタンメチレン-4)リン酸塩(三量体)をコア材として、メラミン樹脂とエーテル化メラミン樹脂を窒素源としてそれぞれin situ重合によりカプセル化しました .
水素結合への影響
MPの添加は、系内のN-H含有量を増加させ、それに対応する伸縮振動と曲げ振動のピーク強度を強化します . 同時に、Si-TPEの硬質セグメント間の水素結合にも影響を与えます<a aria-label="4: 5. 水素結合への影響 MPの添加は、系内のN-H
作用機序
Target of Action
The primary target of melamine phosphate is the material it is applied to, such as silicone thermoplastic elastomer (Si-TPE) . It acts as a flame retardant, improving the flame retardancy of materials that are otherwise easily ignited .
Mode of Action
Melamine phosphate interacts with its target materials in both gas and condensed phases due to its nitrogen-phosphorus-containing structure . During burning, it releases inert gases, including nitrogen, steam, and ammonia, which take away heat and dilute the oxygen in the gas phase . It also works with the phosphoric acid generated in the condensed phase to form a denser and firmer char layer .
Biochemical Pathways
The mechanism of action of melamine phosphate involves a pH-induced aggregation reaction with phosphate . Changes in pH dramatically influence the molar ratio of melamine to melaminium and subsequently affect the synergistic nature of hydrogen bonding, electrostatic, and π–π stacking interactions .
Result of Action
The result of melamine phosphate’s action is the formation of a stable and dense charring barrier in the condensed phase, which decreases the flammability of the material . This leads to improved flame retardancy, even in materials that are otherwise easily ignited .
Action Environment
The action of melamine phosphate can be influenced by environmental factors such as temperature and pH . For instance, changes in pH can affect the aggregation reaction between melamine and phosphate . Additionally, the flame retardant properties of melamine phosphate are most relevant in high-temperature environments, such as during a fire .
生化学分析
Biochemical Properties
Melamine phosphate is known to interact with various enzymes and proteins. For instance, it has been found to play a role in the thermal decomposition process, which involves interactions with various enzymes .
Cellular Effects
The effects of melamine phosphate on cells and cellular processes are complex and multifaceted. It has been found to influence cell function in various ways. For instance, it has been shown to play a role in the thermal processability of certain materials, such as silicone thermoplastic elastomer .
Molecular Mechanism
The molecular mechanism of action of melamine phosphate is complex and involves a number of different processes. It is known to exert its effects at the molecular level through various interactions with biomolecules . For example, it has been found to play a role in the formation of a dense and firm char layer during the burning process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of melamine phosphate have been observed to change over time. For instance, it has been found to play a role in the thermal decomposition process, which involves changes in the compound’s stability and degradation over time . Information on the long-term effects of melamine phosphate on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of melamine phosphate have been observed to vary with different dosages in animal models . Detailed information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
The transport and distribution of melamine phosphate within cells and tissues involve various transporters and binding proteins . Detailed information on the effects of melamine phosphate on its localization or accumulation is currently limited .
Subcellular Localization
This could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
phosphoric acid;1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZRQAZGUOTJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85068-66-2, 56386-64-2, 83913-07-9, 108-78-1 (Parent) | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melamine-phosphoric acid copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56386-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83913-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872787 | |
| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41583-09-9, 20208-95-1, 56974-60-8, 218768-84-4 | |
| Record name | Melamine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41583-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20208-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimelamine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melamine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020208951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(1,3,5-triazine-2,4,6-triamine) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazine-2,4,6-triamine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-triazine-2,4,6-triamine monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Melapur M 200 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELAMINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS5Q2BU94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Melamine phosphate function as a flame retardant?
A1: Melamine phosphate exhibits flame retardancy through a combination of mechanisms in both the gas and condensed phases. [, , , , ]
- Gas Phase: During combustion, Melamine phosphate decomposes and releases inert gases like nitrogen, ammonia, and water vapor. These gases dilute the flammable gases and oxygen, effectively suffocating the flame. [, ]
- Condensed Phase: The phosphoric acid generated during the decomposition of Melamine phosphate reacts with other components in the system to form a char layer. This protective layer acts as a barrier, insulating the underlying material from heat and oxygen, further hindering combustion. [, , , , ]
Q2: What is the role of pentaerythritol in enhancing the flame-retardant properties of Melamine phosphate?
A2: Pentaerythritol acts synergistically with Melamine phosphate in intumescent flame-retardant systems. [, , ] During combustion, pentaerythritol reacts with phosphoric acid (a decomposition product of Melamine phosphate) to form a porous, insulating char layer. This char layer acts as a barrier against heat and oxygen, further enhancing the flame retardancy of the material. [, ]
Q3: Can Melamine phosphate be used as a flame retardant in combination with other additives?
A3: Yes, research has shown that Melamine phosphate demonstrates synergistic effects when combined with other flame-retardant additives and fillers. [, , , , , , , ] For example, incorporating expandable graphite alongside Melamine phosphate in polystyrene led to improved thermal stability, reduced combustion parameters, and enhanced char formation. [] Similarly, combining Melamine phosphate with zinc borate in medium-density fiberboard (MDF) resulted in improved fire resistance and smoke suppression. []
Q4: Are there any concerns regarding the smoke production of Melamine phosphate during combustion?
A4: While Melamine phosphate effectively acts as a flame retardant, some studies indicate that it can lead to increased smoke production in certain materials like MDF. [, ] Combining it with smoke suppressants might be necessary to mitigate this effect. []
Q5: In which materials has Melamine phosphate been successfully incorporated as a flame retardant?
A5: Melamine phosphate has been successfully incorporated into a wide range of materials, including:
- Phenolic foams []
- Polyurethane foams []
- Medium density fiberboard (MDF) [, ]
- Coatings (including intumescent coatings) based on various resins [, , , , ]
- Polyolefins, including ethylene-vinyl acetate (EVA) [, ]
- Polypropylene [, ]
- Acrylonitrile-butadiene-styrene copolymer (ABS) [, ]
- Poly(ethylene terephthalate) (PET) []
- Polyoxymethylene (POM) []
- Silicone thermoplastic elastomer (Si-TPE) [, ]
- Epoxy resin [, ]
- Polyamide 6 [, ]
Q6: How does the incorporation of Melamine phosphate affect the mechanical properties of the final material?
A6: The impact of Melamine phosphate on mechanical properties varies depending on the material and its concentration. [, , ]
- Positive Impact: In some cases, Melamine phosphate can enhance mechanical properties. For instance, it improved the flexural and compressive strength of toughened phenolic foams. [] In silicone thermoplastic elastomer (Si-TPE), suitable loadings of Melamine phosphate led to increased tensile strength and Young's modulus. []
- Negative Impact: Conversely, in polystyrene, the addition of Melamine phosphate resulted in a decrease in tensile strength and flexural strength. []
Q7: What is the molecular formula and weight of Melamine phosphate?
A8: The molecular formula of Melamine phosphate is C3H9N6O4P, and its molecular weight is 256.14 g/mol. []
Q8: What spectroscopic techniques are commonly used to characterize Melamine phosphate?
A8: Common spectroscopic techniques for characterizing Melamine phosphate include:
- Fourier transform infrared spectroscopy (FTIR): Provides information about the functional groups present in the compound, confirming its structure and identifying interactions with other components in a composite material. [, , , , , , , , , , , , , ]
- X-ray diffraction (XRD): Used to determine the crystal structure of Melamine phosphate and study its morphology. [, , , , ]
- Solid-state nuclear magnetic resonance (NMR) spectroscopy: Offers insights into the chemical environment of phosphorus (31P NMR) in Melamine phosphate and its interactions with other elements within a material. [, , ]
Q9: What factors influence the synthesis of Melamine phosphate?
A9: The synthesis of Melamine phosphate is influenced by several factors:
- Reaction Temperature: Temperature plays a crucial role in controlling the reaction rate and the morphology of the resulting Melamine phosphate crystals. [, , , ]
- Reaction Time: Sufficient reaction time is essential for complete reaction and crystal growth. [, , ]
- Molar Ratio of Reactants: The ratio of melamine to phosphoric acid used during synthesis impacts the properties and purity of the final product. [, ]
- Solvent: The choice of solvent can affect the reaction rate, crystal morphology, and product purity. [, , ]
- Presence of Additives: Introducing additives during synthesis can modify the properties of Melamine phosphate. For instance, adding zinc oxide during the synthesis process can enhance the flame-retardant properties of the resulting Melamine phosphate. []
Q10: How can the morphology and size of Melamine phosphate crystals be controlled during synthesis?
A10: The morphology and size of Melamine phosphate crystals can be controlled by adjusting the synthesis conditions, including:
- Solvent: Using different solvents can lead to different crystal morphologies. [, , ]
- Temperature: Higher reaction temperatures generally promote faster crystal growth and can result in larger crystals. [, , , ]
Q11: Are there any applications of Melamine phosphate beyond flame retardancy?
A11: Yes, Melamine phosphate has shown potential in other applications, such as:
- Purification of phosphoric acid: Melamine phosphate crystallization can be used to purify wet-process phosphoric acid. []
- Catalyst support: Melamine phosphate has been used as a component in the preparation of biocompatible catalysts. []
- Slow-release fertilizer: Melamine phosphate has been investigated as a potential slow-release fertilizer, although more research is needed in this area. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate](/img/structure/B19785.png)

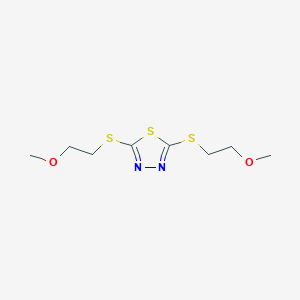
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
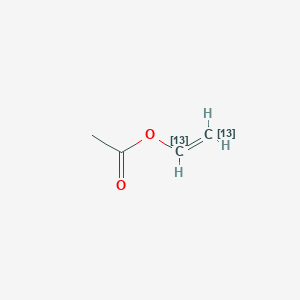
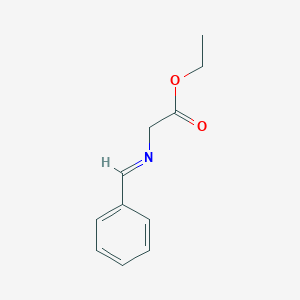
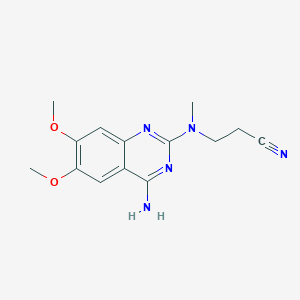
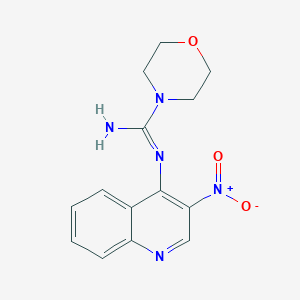
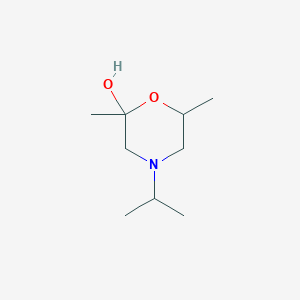
![tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B19821.png)
